molecular formula C62H111N11O12 B1663531 (Melle-4)cyclosporin CAS No. 143205-42-9

(Melle-4)cyclosporin

Cat. No. B1663531
M. Wt: 1202.6 g/mol
InChI Key: RPJPZDVUUKWPGT-FOIHOXPVSA-N
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Description

“(Melle-4)cyclosporin”, also known as NIM811 or SDZ NIM811, is an orally bioavailable mitochondrial permeability transition and cyclophilin dual inhibitor . It exhibits potent in vitro activity against hepatitis C virus (HCV) . It is a non-immunosuppressive analog of cyclosporin A .


Physical And Chemical Properties Analysis

“(Melle-4)cyclosporin” has a molecular weight of 1202.61 and a molecular formula of C62H111N11O12 . It appears as a solid, white to off-white substance .

Scientific Research Applications

Immunomodulatory Functions

Cyclosporin is primarily recognized for its immunosuppressive properties. It's a selective immunosuppressant used extensively in medical practices, particularly for preventing graft rejection during tissue transplantation. Studies have highlighted its ability to selectively inhibit T-helper cell production of growth factors essential for B-cell and cytotoxic T-cell differentiation and proliferation, thereby modulating cell-mediated immunity (Faulds, Goa, & Benfield, 1993).

Pharmacokinetics and Pharmacodynamics

The pharmacokinetics and pharmacodynamics of Cyclosporin are crucial in its application. Research indicates wide variability in its pharmacokinetics after oral or intravenous administration. This variability relates to factors like the patient’s disease state, organ transplant type, age, and concurrent drug therapy. Cyclosporin's distribution in the body is influenced by its binding to erythrocytes and plasma proteins, with the volume of distribution varying significantly across patient populations (Ptachcinski, Venkataramanan, & Burckart, 1986).

Impact on Cellular Signaling

Cyclosporin has been instrumental in elucidating the molecular mechanisms of immunosuppression, leading to the identification of two new gene families involved in diverse signal transduction pathways. Cyclosporin interacts with the Ca2+/calmodulin-dependent protein phosphatase 2B,also known as calcineurin. This interaction inhibits phosphatase activity, affecting several downstream biochemical processes. Thus, Cyclosporin serves as a valuable probe for studying signaling events in lymphocytic and other cell types (Siekierka & Sigal, 1992).

Therapeutic Uses Beyond Transplantation

Beyond its role in transplantation, Cyclosporin has shown efficacy in several autoimmune and inflammatory disorders. Its use has been evaluated in conditions like psoriasis, atopic dermatitis, rheumatoid arthritis, and Crohn's disease, offering effective treatment for patients with severe disease refractory to standard treatments. The drug's steroid-sparing effect is particularly advantageous in numerous indications, reducing reliance on corticosteroids (D. Faulds, Goa, & Benfield, 1993).

Cyclosporin and Gingival Tissues

One of the notable areas of study regarding Cyclosporin is its impact on gingival tissues. Clinical and cell culture studies suggest that gingival overgrowth associated with Cyclosporin results from interactions between the drug and its metabolites with susceptible gingival fibroblasts, enhanced by plaque-induced gingival inflammation (Seymour & Jacobs, 1992).

Safety And Hazards

“(Melle-4)cyclosporin” should be handled with care. It is advised to use personal protective equipment, avoid dust formation, and avoid breathing vapours, mist, or gas . In case of contact with skin or eyes, it should be washed off immediately with plenty of water .

properties

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-24-[(2S)-butan-2-yl]-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18-tris(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H111N11O12/c1-25-28-29-40(15)52(75)51-56(79)65-43(27-3)58(81)67(18)33-47(74)71(22)50(39(14)26-2)55(78)66-48(37(10)11)61(84)68(19)44(30-34(4)5)54(77)63-41(16)53(76)64-42(17)57(80)69(20)45(31-35(6)7)59(82)70(21)46(32-36(8)9)60(83)72(23)49(38(12)13)62(85)73(51)24/h25,28,34-46,48-52,75H,26-27,29-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b28-25+/t39-,40+,41-,42+,43-,44-,45-,46-,48-,49-,50-,51-,52+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJPZDVUUKWPGT-FOIHOXPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)CC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)[C@@H](C)CC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H111N11O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70904006
Record name (melle-4)cyclosporin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1202.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Melle-4)cyclosporin

CAS RN

143205-42-9
Record name (melle-4)cyclosporin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143205429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(N-methyl-L-isoleucine)-cyclosporin A
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13068
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (melle-4)cyclosporin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(N-METHYL-L-ISOLEUCINE)-CYCLOSPORIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96262S4I14
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
R Traber, H Kobel, HR Loosli, H Senn… - Antiviral Chemistry …, 1994 - journals.sagepub.com
From fermentations of Tolypocladium niveum supplemented with D-threonine, a novel natural cyclosporin, [Melle 4 ]cyclosporin, was isolated. Its structural elucidation is based on …
Number of citations: 42 journals.sagepub.com
M Thali, A Bukovsky, E Kondo, B Rosenwlrth, CT Walsh… - Nature, 1994 - nature.com
CYCLOPHILINS are a family of proteins that bind the immunosuppressant cyclosporin A, possess peptidyl–prolylcis–trans isomerase activity, and assist in the folding of proteins 1–6 . …
Number of citations: 882 www.nature.com
C Aberham, S Weber, W Phares - Journal of virology, 1996 - Am Soc Microbiol
Human immunodeficiency virus type 1 mutants that are resistant to inhibition by cyclosporins arise spontaneously in vitro during propagation in a HeLa-CD4+ cell line in the presence of …
Number of citations: 128 journals.asm.org
RG Ptak, PA Gallay, D Jochmans… - Antimicrobial agents …, 2008 - Am Soc Microbiol
Debio-025 is a synthetic cyclosporine with no immunosuppressive capacity but a high inhibitory potency against cyclophilin A (CypA)-associated cis-trans prolyl isomerase (PPIase) …
Number of citations: 146 journals.asm.org
HP Hansen - 2010 - research.regionh.dk
As the title of this thesis indicates I have during my PhD studied the effects of cortical spreading depression (CSD) on synaptic activity, blood flow and oxygen consumption in rat …
Number of citations: 0 research.regionh.dk
SP Dumbali, PL Wenzel - Cell Biology and Translational Medicine, Volume …, 2022 - Springer
The mitochondrial permeability transition (mPT) is a process that permits rapid exchange of small molecules across the inner mitochondrial membrane (IMM) and thus plays a vital role …
Number of citations: 1 link.springer.com
A Tsang - 2006 - search.proquest.com
Background-Coronary heart disease is the leading cause of death in the Western world and targeting those strategies which limit the damage sustained as a result of a lethal myocardial …
Number of citations: 4 search.proquest.com
DK Worthylake - 1998 - search.proquest.com
Protein crystallography was used to determine the atomic structure of several human immunodeficiency virus type 1 (HIV-1) proteins. The principal result of the work detailed in …
Number of citations: 0 search.proquest.com
J Morgan-Benita, AG Sánchez-Reyna… - Diagnostics, 2022 - mdpi.com
According to the World Health Organization (WHO), type 2 diabetes mellitus (T2DM) is a result of the inefficient use of insulin by the body. More than 95% of people with diabetes have …
Number of citations: 6 www.mdpi.com
W Reuss, B Kircher, T Mager, W Reuss - Hagers Handbuch der …, 2000 - Springer
Das nachfolgende Summenformelregister berücksichtigt die in den Textbänden 4 und 5 von Hagers Handbuch der Pharmazeutischen Praxis, 5. Auflage, Folgewerk, veröffentlichten …
Number of citations: 0 link.springer.com

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